N-Benzylpiperidine-4-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-benzylpiperidine-4-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZGEIWAZCWASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Mechanistic Analysis
Benzylation of Piperidine-4-sulfonamide Precursors
Direct N-Benzylation via Nucleophilic Substitution
Piperidine-4-sulfonamide is treated with benzyl bromide or chloride in the presence of a base (e.g., triethylamine, potassium carbonate). The reaction typically proceeds in polar aprotic solvents (DMF, acetonitrile) at 60–80°C for 12–24 hours:
$$
\text{Piperidine-4-sulfonamide} + \text{Benzyl bromide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{N-Benzylpiperidine-4-sulfonamide}
$$
Optimization Insights :
- Molar ratio : A 1:1.2 ratio of piperidine-4-sulfonamide to benzyl bromide minimizes di-benzylated byproducts.
- Solvent selection : Acetonitrile yields 78% product vs. 65% in DMF due to reduced side reactions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 40%.
Industrial Limitations : Requires stringent control of benzyl halide stoichiometry to avoid over-alkylation.
Sulfonylation of N-Benzylpiperidine
Chlorosulfonation Followed by Ammonolysis
N-Benzylpiperidine reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is subsequently treated with aqueous ammonia:
$$
\text{N-Benzylpiperidine} \xrightarrow{\text{ClSO}3\text{H}} \text{N-Benzylpiperidine-4-sulfonyl chloride} \xrightarrow{\text{NH}3} \text{N-Benzylpiperidine-4-sulfonamide}
$$
Key Parameters :
- Temperature : Chlorosulfonation at 0–5°C prevents ring sulfonation.
- Purity : Ammonolysis at pH 9–10 reduces hydrolytic degradation, achieving 92% purity.
Challenges : Handling chlorosulfonic acid necessitates corrosion-resistant reactors, increasing capital costs.
One-Pot Tandem Alkylation-Sulfonylation
A streamlined approach combines benzylation and sulfonylation in a single reactor:
- Benzylation : Piperidine reacts with benzylamine under reductive amination conditions (H₂, Pd/C).
- Sulfonylation : In situ treatment with sulfamic acid and thionyl chloride generates the sulfonamide.
Advantages :
- Yield : 88% overall yield with 99% purity after recrystallization.
- Cost : Eliminates intermediate isolation, reducing solvent use by 60%.
Reaction Profile :
Comparative Analysis of Methodologies
| Method | Yield | Purity | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct N-Benzylation | 78% | 95% | 120 | Moderate |
| Chlorosulfonation-Ammonolysis | 70% | 92% | 180 | Low |
| One-Pot Tandem | 88% | 99% | 90 | High |
Key Observations :
- The one-pot method dominates in industrial settings due to lower solvent consumption and higher throughput.
- Direct benzylation is preferred for small-scale API synthesis where purity thresholds are lower.
Critical Process Parameters and Optimization
Pressure-Enhanced Reactions
Patent CN110256304A demonstrates that high-pressure (0.8–1.2 MPa) reactions between p-chloro benzenesulfonamide and hydrazine hydrate at 120–125°C improve sulfonamide yields by 15% compared to ambient conditions. This approach, adaptable to N-benzylpiperidine systems, reduces reaction times from 24 hours to 8 hours.
Industrial-Scale Production Considerations
Equipment Design
Chemical Reactions Analysis
Types of Reactions
N-Benzylpiperidine-4-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted piperidines .
Scientific Research Applications
Medicinal Chemistry
N-Benzylpiperidine-4-sulfonamide hydrochloride is primarily utilized in medicinal chemistry due to its interaction with muscarinic receptors, particularly muscarinic receptor 4 (M4). This interaction has implications for treating cognitive disorders such as Alzheimer's disease. Research indicates that this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, thus enhancing cholinergic signaling .
Antiviral Activity
Recent studies have highlighted the potential of N-benzylpiperidine derivatives as antiviral agents. For instance, certain analogs have shown inhibitory effects against the main protease (M pro) of SARS-CoV-2, suggesting their utility in developing treatments for COVID-19. In silico studies have indicated that these compounds can bind effectively to the catalytic site of M pro, warranting further optimization for enhanced antiviral activity .
Enzyme Inhibition Studies
The compound has been investigated for its enzyme inhibition properties. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX) selectively, which is significant in cancer therapy as CA IX is overexpressed in various tumors. The IC50 values reported for CA IX inhibition range from 10.93 to 25.06 nM, indicating strong inhibitory potential .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)benzamide | Contains a benzamide instead of a sulfonamide | Exhibits different receptor selectivity |
| N-benzylpiperidine-4-carboxamide | Similar piperidine backbone but with a carboxylic acid | May have different pharmacological profiles |
| 1-benzylpiperidin-4-amine | Lacks the sulfonamide functionality | Potentially different mechanism of action |
Case Study 1: Cognitive Enhancement
A study evaluated the effects of this compound on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory tasks compared to controls, attributed to enhanced cholinergic activity through acetylcholinesterase inhibition.
Case Study 2: Antiviral Efficacy
In vitro assays demonstrated that derivatives of N-benzylpiperidine exhibited antiviral activity against influenza A/H1N1 and SARS-CoV-2. The most potent analogs showed low micromolar activity, suggesting potential as therapeutic agents against viral infections .
Mechanism of Action
The mechanism of action of N-Benzylpiperidine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with N-Benzylpiperidine-4-sulfonamide hydrochloride but differ in functional groups and substitution patterns, leading to distinct physicochemical and biological properties.
Functional Group Variations
Carbamate Derivatives
- Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride (): Replaces the sulfonamide group with a carbamate (-O-CO-NH-) moiety. Commonly used as a synthetic intermediate for peptide coupling or protecting-group strategies .
- Benzyl Methyl(Piperidin-4-yl)carbamate Hydrochloride (): Incorporates a methyl group on the carbamate nitrogen. Safety data indicate standard handling precautions for lab use (e.g., inhalation protection) .
Carboxamide Derivatives
- N-Benzylpiperidine-4-carboxamide Hydrochloride (CAS 73415-59-5, ): Features a carboxamide (-CONH-) group instead of sulfonamide. Structural similarity score: 0.98 (compared to the target compound) .
N-Benzyl-4-methylpiperidine-4-carboxamide Hydrochloride (CAS 320420-00-6, ):
Sulfonamide vs. Carbamate/Carboxamide
- Sulfonamide Advantages :
- Higher acidity (pKa ~10–11) enables stronger hydrogen-bonding interactions, improving target engagement in enzymatic pockets.
- Enhanced solubility in polar solvents (e.g., water or DMSO) compared to carbamates/carboxamides.
- Carbamate/Carboxamide Advantages :
- Greater metabolic stability due to reduced susceptibility to hydrolysis under physiological conditions.
Data Table: Key Properties of Selected Analogs
*Solubility data inferred from functional group properties.
Biological Activity
N-Benzylpiperidine-4-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies that highlight its potential therapeutic effects.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a sulfonamide moiety. This structure is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the piperidine ring interacts with hydrophobic pockets. This interaction can modulate enzyme activity, leading to various pharmacological effects.
- Receptor Binding : The compound has been shown to interact with specific receptors, influencing neurotransmitter systems and potentially offering neuroprotective effects .
1. Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes involved in neurological disorders:
- Acetylcholinesterase (AChE) : This compound has been identified as an effective AChE inhibitor, which is crucial for the treatment of Alzheimer's disease. In vitro assays revealed significant inhibition of AChE activity, contributing to increased levels of acetylcholine in the brain .
- Butyrylcholinesterase (BuChE) : Similar to AChE, the compound also inhibits BuChE, further supporting its potential role in neurodegenerative disease management .
2. Antioxidant Activity
This compound has demonstrated antioxidant properties, which are vital for protecting against oxidative stress-related damage in neuronal tissues. This effect was evaluated through various assays measuring free radical scavenging activities .
3. Neuroprotective Effects
In vivo studies have indicated that this compound may mitigate neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology. The neuroprotective effects were assessed using SH-SY5Y neuronal cell lines, showing improved cell viability in the presence of neurotoxic agents .
Study 1: Neuroprotective Effects Against Amyloid-Beta Toxicity
In a study utilizing SH-SY5Y cells treated with amyloid-beta peptides, this compound was found to significantly enhance cell viability compared to untreated controls. The compound's ability to reverse neurotoxicity suggests its potential as a therapeutic agent in Alzheimer's disease management .
Study 2: Inhibition of Cholinesterases
A comparative study evaluated various piperidine derivatives for their AChE and BuChE inhibition capabilities. This compound emerged as one of the most effective inhibitors, outperforming several known standards such as donepezil .
Data Tables
Q & A
Q. Table 1: Key Analytical Parameters
Q. Table 2: SAR Optimization Example
| Modification | Target IC50 (nM) | Selectivity (vs. Off-Target) |
|---|---|---|
| Parent Compound | 150 | 10-fold |
| N-Benzyl → 4-Fluorobenzyl | 85 | 50-fold |
| Piperidine → Pyrrolidine | 320 | 5-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
